5-(bromomethyl)-1-ethyl-1H-pyrazole
Description
Properties
Molecular Formula |
C6H9BrN2 |
|---|---|
Molecular Weight |
189.05 g/mol |
IUPAC Name |
5-(bromomethyl)-1-ethylpyrazole |
InChI |
InChI=1S/C6H9BrN2/c1-2-9-6(5-7)3-4-8-9/h3-4H,2,5H2,1H3 |
InChI Key |
HQBBASCWHLKPDF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CBr |
Origin of Product |
United States |
Mechanistic Investigations and Chemical Reactivity of 5 Bromomethyl 1 Ethyl 1h Pyrazole
Nucleophilic Substitution Reactions at the Bromomethyl Position
The most prominent feature of 5-(bromomethyl)-1-ethyl-1H-pyrazole's reactivity is the electrophilic nature of the carbon atom in the bromomethyl group. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions, allowing for the facile introduction of a wide array of functional groups.
Diverse Nucleophilic Trapping Strategies for Bromine Displacement
The displacement of the bromide ion can be achieved using a diverse range of nucleophiles. This versatility makes this compound a key intermediate for the synthesis of various substituted pyrazole (B372694) derivatives. The general mechanism follows a typical SN2 pathway, where the nucleophile attacks the methylene (B1212753) carbon, leading to the expulsion of the bromide ion.
Formation of New Carbon-Heteroatom Bonds (e.g., C-N, C-O, C-S)
The reaction of this compound with various heteroatomic nucleophiles provides a straightforward route to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. These reactions are fundamental in constructing more complex molecules with potential applications in medicinal chemistry and materials science.
Carbon-Nitrogen Bond Formation: Amines, both primary and secondary, readily react with this compound to yield the corresponding aminomethyl derivatives. For instance, reaction with primary amines furnishes secondary amines, which can be precursors for further synthetic transformations.
Carbon-Oxygen Bond Formation: Alkoxides and phenoxides serve as effective oxygen nucleophiles, leading to the formation of ethers. The reaction with sodium ethoxide, for example, would yield 1-ethyl-5-(ethoxymethyl)-1H-pyrazole.
Carbon-Sulfur Bond Formation: Thiolates are excellent nucleophiles for displacing the bromide, resulting in the formation of thioethers. The reaction with sodium thiomethoxide would produce 1-ethyl-5-(methylthiomethyl)-1H-pyrazole. The direct access to thiomethyl-substituted pyrazoles has been highlighted as a valuable transformation in heterocyclic chemistry. rsc.org
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Amine | R-NH₂ | Secondary Amine |
| Alkoxide | R-O⁻Na⁺ | Ether |
| Thiolate | R-S⁻Na⁺ | Thioether |
Intramolecular Cyclization and Ring-Closing Reactions Involving the Bromomethyl Group
The reactive bromomethyl functionality can participate in intramolecular reactions with a suitably positioned nucleophilic group, leading to the formation of fused heterocyclic systems. These cyclization reactions are powerful tools for the construction of complex polycyclic scaffolds from relatively simple pyrazole precursors.
Access to Fused Heterocyclic Systems
A key application of this compound and its derivatives is in the synthesis of fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a] nih.govclockss.orgnih.govtriazines. scispace.comscilit.comresearchgate.netnih.govresearchgate.net These fused heterocycles are of significant interest due to their diverse biological activities. nih.govnih.govnih.gov
The general strategy involves the initial substitution of the bromine with a nucleophile that contains an additional reactive site. Subsequent intramolecular reaction of this site with the pyrazole ring or another part of the molecule leads to the formation of a new ring fused to the pyrazole core. For example, reaction with a substituted aminopyrazole could be a pathway toward the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. researchgate.net The synthesis of pyrazolo[4,3-d]pyrimidin-7-ones has been achieved through intramolecular Friedel-Crafts type cyclization, demonstrating the utility of such ring-closing strategies. clockss.orgjst.go.jp
Table 2: Fused Heterocyclic Systems Accessible from Pyrazole Precursors
| Fused System | Precursor Strategy |
|---|---|
| Pyrazolo[1,5-a]pyrimidines | Reaction with aminopyrimidines or subsequent cyclization of substituted aminomethylpyrazoles. |
| Pyrazolo[1,5-a] nih.govclockss.orgnih.govtriazines | Cyclization of pyrazoles with appropriate N-C-N fragments. scispace.com |
| Pyrazolo[4,3-d]pyrimidin-7-ones | Intramolecular Friedel-Crafts type cyclization of suitably substituted pyrazoles. clockss.orgjst.go.jp |
Reactivity of the Pyrazole Nucleus in the Presence of the Bromomethyl Functionality
The pyrazole ring itself is an aromatic heterocycle and can undergo electrophilic substitution reactions. nih.gov However, the presence of the highly reactive bromomethyl group can influence the outcome of such reactions. Electrophilic attack on the pyrazole ring generally occurs at the C4 position, which is the most electron-rich position in the 1-substituted pyrazole system. nih.gov
Reactions such as nitration, halogenation, and Friedel-Crafts acylation are common electrophilic aromatic substitution reactions. masterorganicchemistry.com For instance, bromination of a substituted pyrazole can be achieved using N-bromosuccinimide (NBS). Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can also be employed to introduce substituents at the C4 position, provided a suitable handle like a halogen is present at that position. nih.gov
The challenge in performing reactions on the pyrazole nucleus of this compound lies in the chemoselectivity. The highly reactive bromomethyl group may interfere with or be consumed by the reagents intended for the pyrazole ring. Therefore, careful selection of reaction conditions or the use of protecting group strategies might be necessary to achieve the desired transformation on the pyrazole core without affecting the bromomethyl side chain.
Synthetic Utility and Applications in Complex Molecule Synthesis
Role as a Versatile Synthetic Building Block in Heterocyclic Chemistry
The strategic placement of a bromomethyl group at the 5-position of the 1-ethyl-1H-pyrazole ring renders the compound an excellent electrophile for alkylation reactions. This reactivity is the cornerstone of its utility in heterocyclic chemistry, enabling the introduction of the 1-ethyl-1H-pyrazol-5-ylmethyl moiety into a wide range of molecules. The pyrazole (B372694) unit itself is a desirable scaffold in drug discovery, and the ability to readily connect it to other molecular fragments through the bromomethyl handle is of considerable synthetic value.
While direct studies on 5-(bromomethyl)-1-ethyl-1H-pyrazole are limited in publicly available research, the reactivity of analogous compounds, such as ethyl 5-(bromomethyl)-1,3-diphenyl-1H-pyrazole-4-carboxylate, provides significant insight into its synthetic potential. Research on this analog has demonstrated that the bromomethyl group readily participates in phase-transfer catalyzed reactions with a variety of oxygen and nitrogen nucleophiles. This suggests that this compound would similarly react with alcohols, phenols, amines, and other nucleophilic species to form ethers, esters, and substituted amines, respectively. Such reactions are fundamental in diversifying the molecular structure and exploring the structure-activity relationships of new compounds.
The general scheme for these reactions involves the nucleophilic attack on the methylene (B1212753) carbon of the bromomethyl group, leading to the displacement of the bromide ion. This straightforward alkylation process allows for the systematic modification of lead compounds, a common strategy in the development of new therapeutic agents.
Precursor to Advanced Pyrazole-Based Scaffolds
The true synthetic power of this compound is realized when it is used as a precursor to construct more elaborate pyrazole-containing molecules. These can be broadly categorized into polyfunctionalized pyrazole derivatives and fused pyrazole-containing systems.
Polyfunctionalized pyrazoles, which bear multiple, diverse functional groups, are highly sought after for their potential to interact with multiple biological targets or to be further modified. The reactivity of the bromomethyl group in this compound is the key to accessing these complex structures.
By analogy with the reactions of ethyl 5-(bromomethyl)-1,3-diphenyl-1H-pyrazole-4-carboxylate, it is anticipated that this compound can be used to synthesize a variety of O-substituted and N-substituted pyrazoles. For instance, reaction with different phenols or anilines would yield a library of compounds with the general structure of 1-ethyl-5-((aryloxy)methyl)-1H-pyrazole or 1-ethyl-5-((arylamino)methyl)-1H-pyrazole.
A study on a similar 5-(bromomethyl)pyrazole derivative showcased the synthesis of a series of such compounds, highlighting the versatility of this synthetic approach. The following table illustrates the types of polyfunctionalized pyrazole derivatives that could be synthesized from this compound, based on these analogous reactions.
| Nucleophile | Resulting Functional Group | Potential Product Class |
| Phenol | Aryloxy | Aryl ether of 1-ethyl-1H-pyrazole |
| Aniline | Arylamino | N-Aryl-1-(1-ethyl-1H-pyrazol-5-yl)methanamine |
| Thiophenol | Arylthio | Aryl sulfide (B99878) of 1-ethyl-1H-pyrazole |
| Carboxylic Acid | Acyloxy | Ester of (1-ethyl-1H-pyrazol-5-yl)methanol |
| Imidazole (B134444) | Imidazol-1-ylmethyl | N-Substituted imidazole derivative |
These reactions would significantly expand the chemical space around the 1-ethyl-1H-pyrazole core, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.
Fused heterocyclic systems containing a pyrazole ring are of immense interest due to their rigid structures and often enhanced biological activities. Two prominent examples are pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]quinazolines. While direct synthesis of these fused systems from this compound is not extensively documented, the compound's reactivity suggests potential pathways for their construction.
The synthesis of pyrazolo[1,5-a]pyrimidines often involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. In a hypothetical pathway, this compound could be converted to the corresponding 5-aminoethylpyrazole derivative. This derivative could then potentially undergo cyclization with appropriate reagents to form a tetrahydropyrazolo[1,5-a]pyrimidine, which could be subsequently oxidized to the aromatic fused system.
Similarly, the synthesis of pyrazolo[1,5-a]quinazolines typically proceeds through the reaction of a substituted aminopyrazole with a 2-halobenzoyl derivative or through catalytic cyclization methods. A plausible, albeit speculative, route starting from this compound could involve its conversion to a (1-ethyl-1H-pyrazol-5-yl)methanamine, followed by reaction with a suitable ortho-functionalized benzoic acid derivative to construct the quinazolinone ring.
The following table summarizes the general approaches to synthesizing these fused systems, highlighting the types of precursors typically involved.
| Fused System | Common Precursors | General Reaction Type |
| Pyrazolo[1,5-a]pyrimidine (B1248293) | 5-Aminopyrazole, 1,3-Dicarbonyl compounds | Cyclocondensation |
| Pyrazolo[1,5-a]quinazoline | 5-Aminopyrazole, 2-Halobenzoyl derivatives | Cyclocondensation, Catalytic annulation |
While these are established routes, the use of this compound as a starting point for these complex heterocycles remains an area for future research and development. The compound's inherent reactivity, however, marks it as a promising candidate for novel synthetic strategies in this field.
Advanced Spectroscopic and Structural Characterization of 5 Bromomethyl 1 Ethyl 1h Pyrazole and Its Synthetic Products
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum of a compound like 5-(bromomethyl)-1-ethyl-1H-pyrazole, distinct signals are expected for the protons of the ethyl group, the bromomethyl group, and the pyrazole (B372694) ring. The ethyl group typically presents as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling. The methylene protons of the bromomethyl group (-CH₂Br) would appear as a singlet, shifted downfield due to the electron-withdrawing effect of the bromine atom. The protons on the pyrazole ring itself will have characteristic chemical shifts depending on their position. For instance, in related pyrazole structures, the proton at the C4 position often appears as a distinct singlet or doublet depending on substitution. bldpharm.comresearchgate.net
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a separate signal. The chemical shifts of the carbon atoms in the pyrazole ring are characteristic of the heterocyclic system. nist.gov The carbons of the ethyl and bromomethyl substituents will also have distinct resonances. The carbon of the bromomethyl group is notably shifted due to the attached bromine.
Table 1: Representative ¹H NMR Spectral Data for 1,5-disubstituted Pyrazole Derivatives
| Functional Group | Representative Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyrazole-H (C4) | 6.0 - 6.6 | s |
| N-CH₂ (ethyl) | 3.9 - 4.3 | q |
| C-CH₂Br | 4.5 - 4.7 | s |
Table 2: Representative ¹³C NMR Spectral Data for 1,5-disubstituted Pyrazole Derivatives
| Carbon Atom | Representative Chemical Shift (δ, ppm) |
|---|---|
| Pyrazole C5 | 140 - 150 |
| Pyrazole C3 | 135 - 145 |
| Pyrazole C4 | 105 - 115 |
| N-CH₂ (ethyl) | 45 - 55 |
| C-CH₂Br | 25 - 35 |
The study of synthetic products derived from this compound would show predictable changes in the NMR spectra. For example, nucleophilic substitution at the bromomethyl group would result in a significant shift of the methylene protons' signal and the appearance of new signals corresponding to the introduced functional group. researchgate.net
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, the mass spectrum would exhibit a molecular ion peak (M⁺) corresponding to its exact molecular mass. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). nih.gov
The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several characteristic pathways. A common fragmentation is the loss of the bromine atom as a radical, leading to a prominent [M-Br]⁺ ion. Another expected fragmentation is the cleavage of the ethyl group, resulting in either an [M-CH₃]⁺ or an [M-C₂H₅]⁺ ion. The pyrazole ring itself can also undergo characteristic fragmentation. The analysis of these fragmentation patterns is crucial for confirming the structure of the parent molecule and for identifying its synthetic derivatives. nih.gov
Table 3: Expected Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Description |
|---|---|
| [M]⁺ | Molecular Ion |
| [M+2]⁺ | Isotopic peak due to ⁸¹Br |
| [M-Br]⁺ | Loss of a bromine radical |
| [M-CH₂Br]⁺ | Loss of the bromomethyl radical |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Key expected absorptions include C-H stretching vibrations from the alkyl groups (ethyl and bromomethyl) and the pyrazole ring, typically in the range of 2850-3150 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazole ring are expected to appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration of the bromomethyl group would likely be observed in the lower frequency region of the spectrum, typically around 500-600 cm⁻¹. The presence and position of these bands provide clear evidence for the key functional groups within the molecule. For synthetic products, the appearance of new, characteristic IR bands (e.g., a strong C=O stretch for a ketone or ester, or a broad O-H stretch for an alcohol) would confirm the success of a chemical transformation. researchgate.net
Table 4: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch (pyrazole ring) | 3000 - 3150 | Medium to Weak |
| Aliphatic C-H Stretch (ethyl, methyl) | 2850 - 3000 | Medium to Strong |
| C=N Stretch (pyrazole ring) | 1500 - 1600 | Medium |
| C=C Stretch (pyrazole ring) | 1400 - 1550 | Medium |
| C-H Bend (alkyl) | 1375 - 1470 | Medium |
X-ray Crystallography for Definitive Solid-State Structural Determination
While spectroscopic methods provide powerful tools for structural elucidation in solution and the gas phase, X-ray crystallography offers the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique is contingent upon the ability to grow a suitable single crystal of the compound.
For a compound like this compound, a successful X-ray crystallographic analysis would provide precise bond lengths, bond angles, and torsional angles. It would confirm the planarity of the pyrazole ring and reveal the conformation of the ethyl and bromomethyl substituents relative to the ring. Furthermore, the analysis of the crystal packing would elucidate intermolecular interactions, such as hydrogen bonds or van der Waals forces, which govern the solid-state architecture. nist.gov In the context of its synthetic products, X-ray crystallography can be invaluable for confirming the stereochemistry of newly formed chiral centers or the geometry of complex molecular assemblies.
Table 5: Representative Crystallographic Data for Substituted Pyrazole Derivatives
| Parameter | Typical Value/Information |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, Pnma |
| Bond Lengths (Å) | C-N (pyrazole): ~1.32-1.38, C-C (pyrazole): ~1.35-1.42 |
| Bond Angles (°) | Angles within the pyrazole ring: ~105-112 |
Computational Chemistry and Theoretical Investigations of 5 Bromomethyl 1 Ethyl 1h Pyrazole
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in analyzing the electronic structure of pyrazole (B372694) derivatives. nih.gov These calculations can determine optimized molecular geometry, atomic charges, and the distribution of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding a molecule's stability and reactivity.
The electronic properties, such as the HOMO-LUMO energy gap, can be calculated to predict the molecule's kinetic stability and electronic transitions. A smaller energy gap generally suggests higher reactivity. The molecular electrostatic potential (MEP) map is another valuable output, which visualizes the electron density distribution and helps identify regions susceptible to electrophilic and nucleophilic attack. In pyrazole systems, the nitrogen atoms are typically regions of negative electrostatic potential, making them potential sites for protonation or coordination to metal ions.
Table 1: Predicted Electronic Properties from Quantum Chemical Calculations on an Analogous Pyrazole Derivative
| Property | Predicted Value/Description | Significance |
| Optimized Geometry | Planar pyrazole ring with specific conformations of ethyl and bromomethyl groups. | Determines the ground-state structure and steric accessibility of different parts of the molecule. |
| HOMO-LUMO Energy Gap | Indicates the electronic excitability and chemical reactivity of the molecule. | |
| Molecular Electrostatic Potential (MEP) | Negative potential around the pyrazole nitrogen atoms; positive potential near the hydrogen atoms. | Predicts sites for electrophilic and nucleophilic attack, as well as non-covalent interactions. |
| Natural Bond Orbital (NBO) Analysis | Provides insights into charge distribution, hybridization, and intramolecular interactions like hyperconjugation. |
Note: The data in this table is illustrative and based on typical findings for substituted pyrazoles from studies such as the DFT analysis of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid. nih.gov
Molecular Modeling for Conformational Analysis and Reactivity Prediction
Molecular modeling techniques are essential for exploring the conformational landscape and predicting the reactivity of flexible molecules like 5-(bromomethyl)-1-ethyl-1H-pyrazole. The rotation around the C-C bond of the ethyl group and the C-C bond of the bromomethyl group gives rise to various conformers with different energies.
Conformational analysis helps identify the most stable conformer(s) in the gas phase and in solution. This is crucial as the reactivity and biological activity of a molecule can be highly dependent on its three-dimensional shape. For instance, molecular docking studies on other N1-substituted pyrazoles have been used to predict their binding modes within the active sites of enzymes, such as cyclooxygenases (COX). tandfonline.com Such studies for this compound could reveal potential biological targets and guide the design of new derivatives with specific activities.
Table 2: Conformational and Reactivity Descriptors from Molecular Modeling of an Analogous Pyrazole
| Descriptor | Predicted Information | Relevance |
| Rotational Energy Barriers | Energy profile for rotation around single bonds (e.g., N1-CH2, C5-CH2). | Determines the flexibility of the molecule and the relative populations of different conformers. |
| Global and Local Reactivity Descriptors | Chemical potential, hardness, softness, and Fukui functions. | Quantifies the molecule's resistance to charge transfer and predicts the most reactive sites for various types of reactions. |
| Predicted Binding Affinity | Docking scores and interaction patterns with specific protein targets. | Suggests potential biological activities and mechanisms of action. |
Note: This table is a representation of data that would be generated from molecular modeling studies on substituted pyrazoles.
Theoretical Studies of Reaction Mechanisms
Theoretical studies can provide a detailed, step-by-step understanding of the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and determine the activation energies, which govern the reaction rates.
For the synthesis of this compound, theoretical studies could elucidate the regioselectivity of the initial pyrazole ring formation. The reaction of a substituted hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent is a common route to pyrazoles, and the substituents on both reactants influence which regioisomer is formed. nih.gov Computational studies can rationalize the observed regioselectivity by comparing the activation barriers for the competing pathways.
Furthermore, theoretical investigations can shed light on the subsequent reactions of the bromomethyl group. The bromine atom is a good leaving group, making the methylene (B1212753) group susceptible to nucleophilic substitution. Computational modeling can be used to study the kinetics and thermodynamics of such substitution reactions with various nucleophiles, providing valuable information for the further functionalization of the molecule. For example, the dehydrohalogenation of 1-(2-haloethyl)pyrazoles to form vinylpyrazoles has been studied, and similar theoretical approaches could be applied here. nih.gov
Table 3: Parameters from a Theoretical Study of a Reaction Mechanism for a Substituted Pyrazole
| Parameter | Calculated Value | Significance |
| Activation Energy (Ea) | Determines the rate of a chemical reaction; a lower Ea corresponds to a faster reaction. | |
| Reaction Energy (ΔErxn) | Indicates whether a reaction is exothermic (negative value) or endothermic (positive value). | |
| Transition State Geometry | Provides a snapshot of the molecular structure at the highest point of the energy barrier. | |
| Solvent Effects | Models how the surrounding solvent medium influences the reaction pathway and energetics. |
Note: This table illustrates the type of data obtained from theoretical investigations into reaction mechanisms of pyrazole derivatives.
Future Research Directions and Emerging Methodologies for 5 Bromomethyl 1 Ethyl 1h Pyrazole
Innovations in Green and Sustainable Synthetic Protocols
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For 5-(bromomethyl)-1-ethyl-1H-pyrazole, future research is geared towards minimizing waste, reducing energy consumption, and utilizing safer reagents. Key areas of innovation include:
Solvent-Free and Aqueous-Based Syntheses: Shifting away from volatile organic compounds (VOCs) is a primary objective. Research into solid-state reactions or syntheses conducted in water or other green solvents like ionic liquids or deep eutectic solvents is a promising frontier. These approaches can significantly reduce the environmental impact of the synthetic process.
Energy-Efficient Methodologies: The application of microwave irradiation and ultrasonication as alternative energy sources is being explored to accelerate reaction times and improve yields. These techniques often lead to cleaner reactions with fewer byproducts compared to conventional heating methods.
Exploration of Novel Catalytic Systems for Enhanced Functionalization
Catalysis is at the heart of efficient chemical transformations. For this compound, the development of new catalytic systems is crucial for unlocking its full synthetic potential and enabling more precise molecular engineering.
Advanced Transition Metal Catalysis: While palladium-catalyzed cross-coupling reactions are well-established, research is expanding to include catalysts based on more abundant and less toxic metals such as iron, copper, and nickel. These catalysts are being investigated for their ability to mediate a wider range of transformations at the bromomethyl group, including C-N, C-O, and C-S bond formations.
Photoredox Catalysis: The use of visible light to drive chemical reactions offers a mild and sustainable alternative to traditional methods. Photoredox catalysis can enable novel functionalizations of the pyrazole (B372694) core and the bromomethyl group under ambient conditions, potentially allowing for transformations that are difficult to achieve with conventional thermal methods.
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Future research may involve screening for or engineering enzymes that can selectively functionalize this compound or its precursors, offering unparalleled selectivity and operating under mild, aqueous conditions.
Expanding the Scope of Reactivity and Mechanistic Understanding
A fundamental understanding of the reactivity of this compound is essential for designing new synthetic applications. Future work will focus on exploring its behavior in a broader range of chemical environments and elucidating the mechanisms of these transformations.
Nucleophilic Substitution Reactions: The bromine atom in the bromomethyl group is a good leaving group, making it susceptible to nucleophilic attack. A systematic investigation into its reactions with a wide array of nucleophiles (e.g., complex amines, thiols, and alkoxides) will expand the library of accessible derivatives. Detailed kinetic studies will provide insight into the reaction mechanisms, whether they proceed via an SN1 or SN2 pathway, and how the pyrazole ring influences the reactivity of the benzylic-like position.
Organometallic Transformations: The formation of organometallic reagents, such as Grignard or organolithium species, from this compound could open up new possibilities for C-C bond formation. However, the stability of such reagents and their propensity for side reactions require careful study.
Radical Chemistry: Investigating the participation of the bromomethyl group in radical reactions could lead to novel C-C and C-heteroatom bond-forming strategies. Understanding the conditions required for radical initiation and propagation will be key to controlling the outcome of these reactions.
Integration of Advanced Computational and Experimental Approaches
The synergy between computational modeling and experimental work is a powerful tool for accelerating research. This integrated approach allows for the prediction of chemical properties and reaction outcomes, guiding experimental design and saving time and resources.
Density Functional Theory (DFT) Studies: DFT calculations can be used to model the electronic structure of this compound, predict its reactivity, and elucidate reaction mechanisms. For example, computational studies can help determine the most likely sites for electrophilic or nucleophilic attack, calculate activation energies for different reaction pathways, and predict the spectroscopic properties of novel derivatives.
Predictive Modeling for Catalyst Design: Computational methods can be employed to design and screen new catalysts for the functionalization of this compound. By modeling the interaction between the substrate and the catalyst, researchers can identify promising candidates for experimental validation, streamlining the catalyst development process.
High-Throughput Experimentation (HTE): Combining HTE with computational screening allows for the rapid evaluation of a large number of reaction conditions (e.g., catalysts, solvents, temperatures). This approach can quickly identify optimal conditions for known transformations and discover entirely new reactions, significantly accelerating the pace of research.
Q & A
Basic: What are the common synthetic routes for 5-(bromomethyl)-1-ethyl-1H-pyrazole, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves bromoalkylation of a pre-functionalized pyrazole core. For example:
- Step 1: Ethylation of pyrazole at the 1-position using ethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
- Step 2: Bromomethylation via radical bromination or substitution reactions. Radical bromination with N-bromosuccinimide (NBS) under UV light in CCl₄ has been reported for analogous bromomethylpyrazoles .
Key Variables:
Contradictions: notes that bromoethylation yields drop above 90°C, while reports optimal bromomethylation at 100°C. This discrepancy highlights substrate-specific reactivity.
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy:
- ¹H NMR: Signals for ethyl (-CH₂CH₃) and bromomethyl (-CH₂Br) groups appear at δ 1.2–1.4 ppm (triplet) and δ 4.3–4.5 ppm (singlet), respectively. Coupling with pyrazole protons (δ 6.5–7.5 ppm) confirms substitution patterns .
- ¹³C NMR: The bromomethyl carbon resonates at δ 30–35 ppm, while pyrazole carbons appear at δ 105–150 ppm .
- X-ray Crystallography: Resolves regiochemistry and confirms bromomethyl positioning. Analogous bromopyrazoles show C-Br bond lengths of ~1.9–2.0 Å .
Validation: Cross-referencing NMR with mass spectrometry (HRMS) or IR (C-Br stretch ~550–650 cm⁻¹) enhances reliability.
Advanced: How does the bromomethyl group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Answer:
The bromomethyl group acts as an electrophilic site for nucleophilic substitution or transition metal-catalyzed coupling. For example:
- Suzuki-Miyaura: Requires Pd catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids. The reaction proceeds via oxidative addition of C-Br to Pd(0), forming a Pd(II) intermediate. Yields depend on steric hindrance from the ethyl group .
- SN2 Reactions: Bromomethyl reacts with nucleophiles (e.g., amines, thiols) in polar solvents (MeCN, THF). Steric effects from the ethyl group may slow kinetics .
Data Contradictions: reports high coupling efficiency for bulky bromophenylpyrazoles, while notes reduced reactivity in bromomethyl derivatives due to steric factors.
Advanced: How can molecular docking studies predict the biological interactions of this compound?
Answer:
- Target Selection: Bromomethylpyrazoles often target enzymes with nucleophilic active sites (e.g., kinases, proteases). Docking against PDB structures (e.g., EGFR kinase) identifies binding modes.
- Software: AutoDock Vina or Schrödinger Suite optimize ligand conformations. The bromomethyl group’s electrostatic potential maps guide interaction analysis .
- Validation: Compare docking scores (e.g., ΔG) with experimental IC₅₀ values. shows pyrazole derivatives with bromoalkyl groups inhibit COX-2 with Ki < 10 µM.
Advanced: What strategies address regiochemical challenges during bromomethylation of 1-ethylpyrazole?
Answer:
Regioselectivity is influenced by:
- Directing Groups: Electron-donating groups (e.g., -OCH₃) at specific positions direct bromination. For 1-ethylpyrazole, the ethyl group’s inductive effect may deactivate adjacent positions .
- Radical Stabilization: NBS/UV light favors bromination at methyl groups due to tertiary radical stability. Computational modeling (DFT) predicts radical intermediates’ stability .
Case Study: reports 85% regioselectivity for 5-bromo-1-ethylpyrazole using NBS in CCl₄, while competing pathways arise in polar solvents.
Basic: How does the stability of this compound vary under different storage conditions?
Answer:
- Light Sensitivity: Bromomethyl groups degrade under UV light. Store in amber vials at -20°C .
- Moisture: Hydrolysis of C-Br occurs in aqueous media. Purity drops by ~15% after 1 week in humid conditions (TGA/DSC data) .
- Inert Atmosphere: Argon or N₂ atmosphere reduces oxidative decomposition.
Advanced: How can computational modeling optimize the design of this compound derivatives for biological activity?
Answer:
- QSAR Models: Correlate substituent effects (e.g., Hammett σ values) with bioactivity. Bromomethyl’s electronegativity enhances binding to electron-rich targets .
- MD Simulations: Assess ligand-protein stability over 100 ns trajectories. For example, bromomethylpyrazoles show stable H-bonds with kinase ATP-binding pockets .
- ADMET Prediction: Tools like SwissADME predict improved blood-brain barrier penetration for bromomethyl vs. chloromethyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
